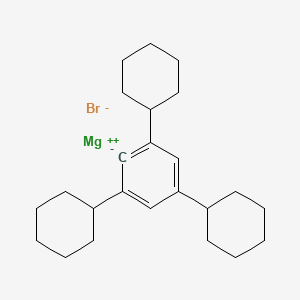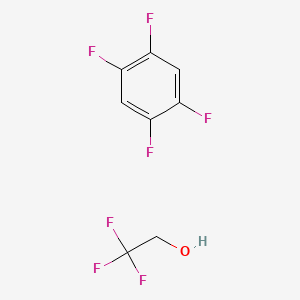
magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide is a complex organometallic compound It is characterized by the presence of magnesium, bromide, and a benzene ring substituted with three cyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide typically involves the reaction of 1,3,5-tricyclohexylbenzene with magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of biological systems and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide exerts its effects involves the interaction of the magnesium ion with various molecular targets. The compound can act as a Lewis acid, facilitating various chemical reactions. The benzene ring and cyclohexyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- Magnesium bromide 2,4,6-tricyclohexylbenzen-1-ide
- Magnesium(I) dimers
Uniqueness
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring high selectivity and reactivity.
特性
CAS番号 |
820217-06-9 |
|---|---|
分子式 |
C24H35BrMg |
分子量 |
427.7 g/mol |
IUPAC名 |
magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide |
InChI |
InChI=1S/C24H35.BrH.Mg/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;;/h16-17,19-21H,1-15H2;1H;/q-1;;+2/p-1 |
InChIキー |
UJOGPMUWDYQIGX-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)C2=CC(=[C-]C(=C2)C3CCCCC3)C4CCCCC4.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2R)-Pent-3-yn-2-yl]oxy}benzene](/img/structure/B14230494.png)

![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)

![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)

![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)


![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
